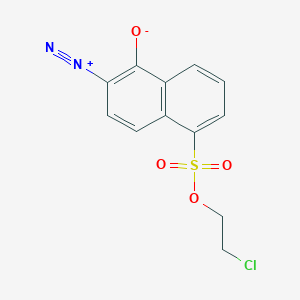

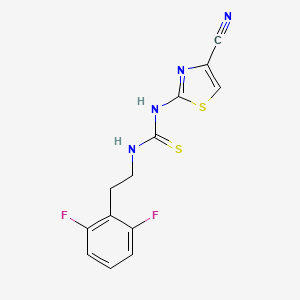

2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 255-783-3, également connu sous le nom de 2,2'-azobis(2-méthylpropionitrile), est un composé chimique largement utilisé comme initiateur radicalaire dans les réactions de polymérisation. Il s'agit d'une poudre cristalline blanche de formule moléculaire C8H12N4. Ce composé est connu pour sa capacité à se décomposer et à générer des radicaux libres, qui sont essentiels pour initier les processus de polymérisation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2,2'-azobis(2-méthylpropionitrile) est synthétisé par réaction de la cyanhydrine d'acétone avec l'hydrate d'hydrazine. La réaction est généralement effectuée en milieu aqueux à une température d'environ 50-60 °C. Le produit obtenu est ensuite purifié par recristallisation pour obtenir le composé souhaité à une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production de 2,2'-azobis(2-méthylpropionitrile) implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour l'efficacité et le rendement, garantissant la production de matériaux de haute qualité adaptés à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,2'-azobis(2-méthylpropionitrile) subit principalement des réactions de décomposition pour générer des radicaux libres. Ces radicaux peuvent ensuite participer à diverses réactions de polymérisation, notamment :

Polymérisation par addition : Initiation de la polymérisation de monomères tels que le styrène, l'acrylonitrile et le méthacrylate de méthyle.

Copolymérisation : Facilitation de la copolymérisation de différents monomères pour produire des copolymères aux propriétés souhaitées.

Réactifs et conditions courants

La décomposition du 2,2'-azobis(2-méthylpropionitrile) est généralement effectuée à des températures élevées, souvent comprises entre 60 et 80 °C. Les solvants courants utilisés dans ces réactions comprennent le toluène, le benzène et d'autres solvants organiques capables de dissoudre à la fois l'initiateur et les monomères.

Principaux produits formés

Les principaux produits formés par la décomposition du 2,2'-azobis(2-méthylpropionitrile) sont les radicaux libres, qui initient ensuite la polymérisation des monomères pour former des polymères. Les polymères spécifiques produits dépendent des monomères utilisés dans la réaction.

Applications De Recherche Scientifique

Le 2,2'-azobis(2-méthylpropionitrile) a une large gamme d'applications en recherche scientifique, notamment :

Chimie des polymères : Utilisé comme initiateur radicalaire dans la synthèse de divers polymères et copolymères.

Science des matériaux : Utilisé dans la production de matériaux de pointe aux propriétés spécifiques, telles qu'une résistance élevée, une flexibilité et une stabilité thermique.

Recherche biomédicale : Utilisé dans le développement de systèmes d'administration de médicaments et de dispositifs biomédicaux.

Applications industrielles : Utilisé dans la fabrication de plastiques, d'adhésifs et de revêtements.

Mécanisme d'action

Le mécanisme d'action du 2,2'-azobis(2-méthylpropionitrile) implique la décomposition thermique du composé pour générer des radicaux libres. Ces radicaux initient ensuite la polymérisation des monomères en brisant les doubles liaisons dans les monomères, ce qui conduit à la formation de chaînes polymères. Les cibles moléculaires dans ce processus sont les monomères et les voies impliquées comprennent les réactions radicalaires en chaîne.

Mécanisme D'action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate the polymerization of monomers by breaking the double bonds in the monomers, leading to the formation of polymer chains. The molecular targets in this process are the monomers, and the pathways involved include radical chain reactions.

Comparaison Avec Des Composés Similaires

Le 2,2'-azobis(2-méthylpropionitrile) est unique parmi les initiateurs radicalaires en raison de sa température de décomposition spécifique et de la stabilité des radicaux qu'il génère. Des composés similaires comprennent :

Peroxyde de benzoyle : Un autre initiateur radicalaire avec une température de décomposition différente et une stabilité radicalaire différente.

Azobisisobutyronitrile : Un composé aux propriétés similaires mais aux applications différentes dans les réactions de polymérisation.

En comparaison, le 2,2'-azobis(2-méthylpropionitrile) est préféré dans certaines applications en raison de sa capacité à générer des radicaux à des températures relativement basses, ce qui le rend adapté aux processus de polymérisation sensibles à la température.

Propriétés

Numéro CAS |

42372-36-1 |

|---|---|

Formule moléculaire |

C12H9ClN2O4S |

Poids moléculaire |

312.73 g/mol |

Nom IUPAC |

5-(2-chloroethoxysulfonyl)-2-diazonionaphthalen-1-olate |

InChI |

InChI=1S/C12H9ClN2O4S/c13-6-7-19-20(17,18)11-3-1-2-9-8(11)4-5-10(15-14)12(9)16/h1-5H,6-7H2 |

Clé InChI |

VHZDXGOUUGRBHG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)